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Compound of Interest

cis-1,3-Cyclohexanedicarboxylic

Acid

Cat. No. B1312413

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for cis-1,3-
cyclohexanedicarboxylic acid, a molecule of interest in various chemical and pharmaceutical
research fields. This document summarizes key quantitative data from Nuclear Magnetic
Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), outlines detailed
experimental protocols, and presents visual workflows to facilitate a comprehensive
understanding of its structural characterization.

Core Spectroscopic Data

The structural elucidation of cis-1,3-cyclohexanedicarboxylic acid relies on a combination of
spectroscopic techniques. The following tables summarize the key quantitative data obtained
from 'H NMR, 3C NMR, FT-IR, and Mass Spectrometry.

Table 1: *H NMR Spectral Data of cis-1,3-Cyclohexanedicarboxylic Acid
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Chemical Shift (8)

Coupling Constant

Proton Multiplicity
ppm (J) Hz
H1, H3 2.55-2.65 m
H2a, H4a, H6a 1.95-2.05 m
Hb5a 1.80-1.90 m
H2e, H4e, H6e 1.45-1.55 m
H5e 1.30-1.40 m
COOH 12.0 (broad s) S

Note: The chemical shifts and coupling constants can vary depending on the solvent and pH.

The data presented is a representative compilation.

Table 2: 3C NMR Spectral Data of cis-1,3-Cyclohexanedicarboxylic Acid

Carbon Chemical Shift (6) ppm
C=0 ~175

C1,C3 ~42

Cc2 ~28

C4, C6 ~25

C5 ~24

Note: These are approximate chemical shifts based on typical values for cycloalkanes and

carboxylic acids. Specific experimental values may vary.

Table 3: FT-IR Absorption Bands of cis-1,3-Cyclohexanedicarboxylic Acid
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Wavenumber (cm~?) Vibration Description
Very broad, characteristic of
2500-3300 O-H stretch carboxylic acid O-H hydrogen
bonding.
2935, 2860 C-H stretch Aliphatic C-H stretching.
Strong absorption,
1710 C=0 stretch characteristic of a carboxylic
acid carbonyl group.
1420 C-O-H bend In-plane bending.
Coupled with O-H in-plane
1290 C-O stretch )
bending.
930 O-H bend Out-of-plane bending, broad.

Table 4: Mass Spectrometry Fragmentation Data of cis-1,3-Cyclohexanedicarboxylic Acid

m/z Proposed Fragment

172 [M]* (Molecular lon)

155 [M-OH]*

154 [M-H20]*

127 [M-COOH]*

109 [M-COOH-H20]*

81 [CeHo]* (Cyclohexenyl cation)

Note: Fragmentation patterns can be influenced by the ionization technique used.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
» Weigh approximately 5-10 mg of cis-1,3-cyclohexanedicarboxylic acid.

e Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, D20).
For 13C NMR, a higher concentration (20-50 mg) may be required for a better signal-to-noise
ratio.

» Transfer the solution to a 5 mm NMR tube.

¢ If necessary, add a small amount of an internal standard (e.g., TMS).
1H and 13C NMR Acquisition:

 Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
e 'H NMR Parameters:

Number of scans: 16-64

o

[¢]

Relaxation delay: 1-5 s

Pulse width: 30-45°

[¢]

[e]

Spectral width: Appropriate for the chemical shift range of the compound.

¢ 13C NMR Parameters:

o Number of scans: 1024 or higher

o Relaxation delay: 2-5 s

o Pulse width: 30-45°

o Decoupling: Proton broadband decoupling.
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Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr
Pellet Method)

Sample Preparation:

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

 In an agate mortar, grind 1-2 mg of cis-1,3-cyclohexanedicarboxylic acid to a fine powder.
o Add approximately 100-200 mg of the dry KBr to the mortar.

o Gently mix the sample and KBr by grinding until a homogeneous mixture is obtained.

o Transfer the mixture to a pellet-forming die.

e Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a
transparent or translucent pellet.

FT-IR Spectrum Acquisition:
e Instrument: A Fourier-Transform Infrared Spectrometer.

e Parameters:

[¢]

Scan range: 4000-400 cm~—1

Resolution: 4 cm™—1

[¢]

o

Number of scans: 16-32

o

A background spectrum of a pure KBr pellet should be acquired and subtracted from the

sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

e For Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization is typically required to
increase the volatility of the dicarboxylic acid. Acommon method is esterification (e.g., with
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diazomethane or by heating with an alcohol in the presence of an acid catalyst). The
resulting ester is then dissolved in a suitable volatile solvent.

o For Electrospray lonization (ESI-MS): Dissolve a small amount of the underivatized acid in a
solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of a
volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to aid ionization.

Mass Spectrum Acquisition:

e Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g.,
Electron lonization for GC-MS, Electrospray lonization for LC-MS).

o Electron lonization (El) Parameters (for GC-MS):
o lonization energy: 70 eV
o Mass range: m/z 40-400

e Electrospray lonization (ESI) Parameters (for LC-MS):
o lonization mode: Negative or positive ion mode.

o Capillary voltage, cone voltage, and other source parameters should be optimized for the
analyte.

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analyses
described.
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» To cite this document: BenchChem. [Spectroscopic Analysis of cis-1,3-
Cyclohexanedicarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1312413#spectroscopic-data-analysis-
of-cis-1-3-cyclohexanedicarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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